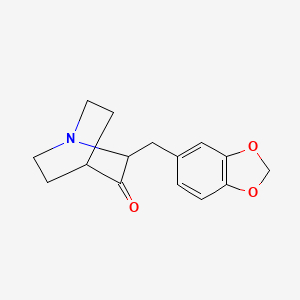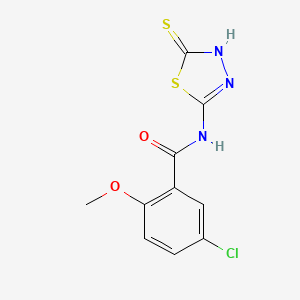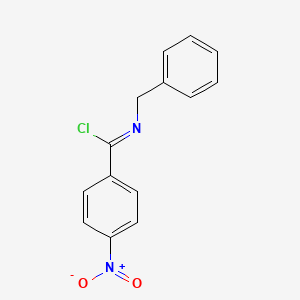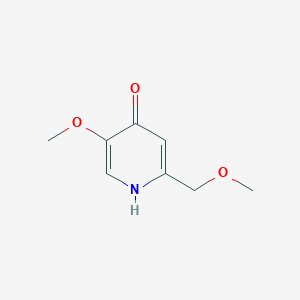![molecular formula C16H14N4 B14153202 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline typically involves the condensation of 2-benzylhydrazine with a quinoxaline derivative. One common method is the reaction of 2-benzylhydrazine with 6-formylquinoxaline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications .
Wissenschaftliche Forschungsanwendungen
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it effective against cancer cells. The pathways involved include the inhibition of topoisomerase and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Uniqueness
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline is unique due to its specific structure, which allows for versatile chemical modifications. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry. Additionally, its synthetic accessibility and potential for industrial applications further highlight its importance .
Eigenschaften
Molekularformel |
C16H14N4 |
|---|---|
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
1-phenyl-N-[(E)-quinoxalin-6-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C16H14N4/c1-2-4-13(5-3-1)11-19-20-12-14-6-7-15-16(10-14)18-9-8-17-15/h1-10,12,19H,11H2/b20-12+ |
InChI-Schlüssel |
SQIHEWAJXAHZLZ-UDWIEESQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN/N=C/C2=CC3=NC=CN=C3C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CNN=CC2=CC3=NC=CN=C3C=C2 |
Löslichkeit |
12 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14153125.png)
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)



![1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14153166.png)
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)






